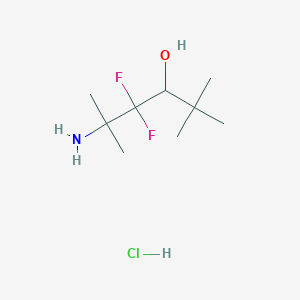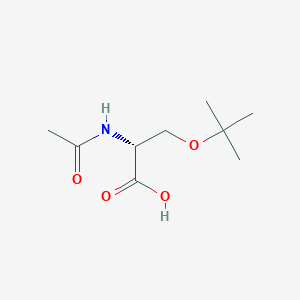
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a benzyloxycarbonyl group at the first position, a nitro group at the sixth position, and a dihydroindole core
Méthodes De Préparation
The synthesis of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions. For example, the reaction of a suitable aryl hydrazine with a ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Another method involves the nitration of indole derivatives. The nitration process can be carried out using various nitrating agents such as nitric acid or benzoyl nitrate. this method may suffer from low yields and the formation of side products .
Analyse Des Réactions Chimiques
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, the reduction of the nitro group to an amino group can be achieved using hydrogenation or metal hydrides .
In substitution reactions, the benzyloxycarbonyl group can be replaced with other functional groups using nucleophilic reagents. For example, the reaction with nucleophiles such as phenol or naphthol can lead to the formation of substituted indole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole has several scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of biologically active compounds. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound can be used to develop new therapeutic agents targeting various diseases.
In organic synthesis, this compound is utilized as a versatile intermediate for the construction of complex molecules.
Mécanisme D'action
The mechanism of action of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole is primarily related to its ability to interact with biological targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxycarbonyl group can also be cleaved under physiological conditions, releasing the active indole core .
At the molecular level, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with specific proteins involved in disease pathways, leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be compared with other indole derivatives such as 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole and 3-nitroindole. While these compounds share a similar indole core, their functional groups and substitution patterns differ, leading to variations in their chemical reactivity and biological activity.
For example, 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole has an amino group instead of a nitro group, which can affect its reactivity in reduction and substitution reactions. Similarly, 3-nitroindole has the nitro group at a different position, influencing its electronic properties and interactions with biological targets .
Propriétés
Numéro CAS |
313491-05-3 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
benzyl 6-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c19-16(22-11-12-4-2-1-3-5-12)17-9-8-13-6-7-14(18(20)21)10-15(13)17/h1-7,10H,8-9,11H2 |
Clé InChI |
ARZGTFHPFARBLG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
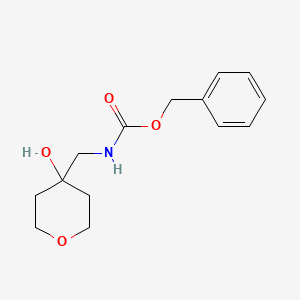


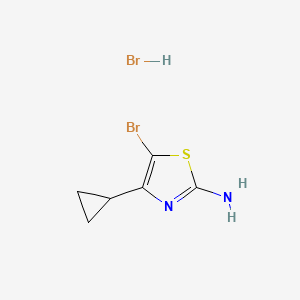
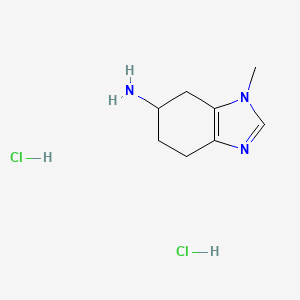
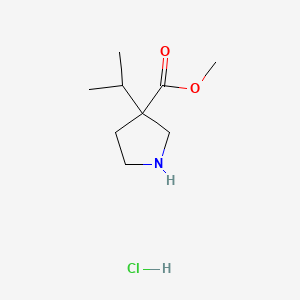
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
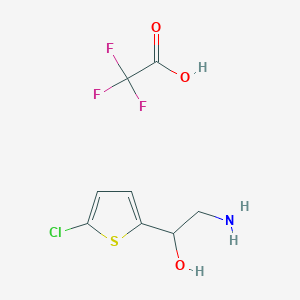
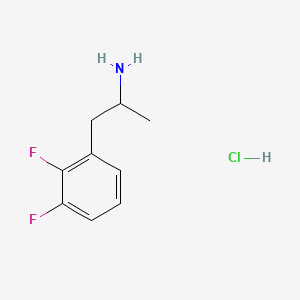
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)

